![molecular formula C15H23NO6 B15243689 (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and stability. The presence of tert-butylamino and methoxycarbonyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxycarbonyl group: This step may involve esterification reactions.
Attachment of the tert-butylamino group: This can be done through amination reactions.
Final coupling to form the propanoic acid derivative: This step may involve condensation or coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butylamino and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid: Unique due to its bicyclo[1.1.1]pentane core.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of (S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[11
特性
分子式 |
C15H23NO6 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
(2S)-2-(tert-butylamino)-3-(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxypropanoic acid |
InChI |
InChI=1S/C15H23NO6/c1-13(2,3)16-9(10(17)18)5-22-12(20)15-6-14(7-15,8-15)11(19)21-4/h9,16H,5-8H2,1-4H3,(H,17,18)/t9-,14?,15?/m0/s1 |
InChIキー |
DUQFFLUZZPPCPL-RAXBXGLRSA-N |
異性体SMILES |
CC(C)(C)N[C@@H](COC(=O)C12CC(C1)(C2)C(=O)OC)C(=O)O |
正規SMILES |
CC(C)(C)NC(COC(=O)C12CC(C1)(C2)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


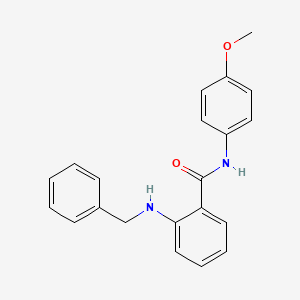
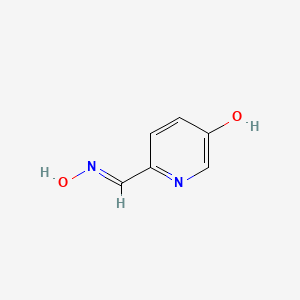

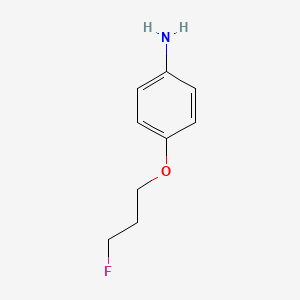

![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)


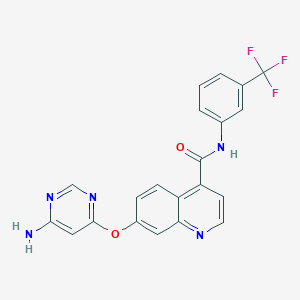
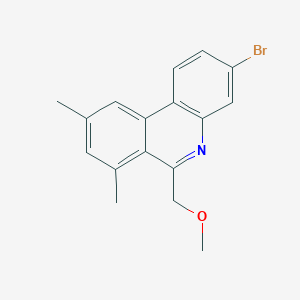
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
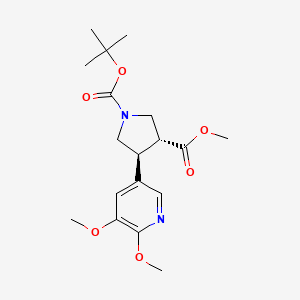
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
